molecular formula C18H25N3O B14772646 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide

2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14772646
M. Wt: 299.4 g/mol
InChI Key: JELMZQWRRFRPBR-UHFFFAOYSA-N
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Description

2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline with an appropriate amine and a butanamide derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide
  • 2-amino-N-isoquinolin-1-ylmethyl-acetamide

Uniqueness

Compared to similar compounds, 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide stands out due to its unique structural features, such as the presence of both an isoquinoline moiety and a but

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C18H25N3O/c1-12(2)17(19)18(22)21(13(3)4)11-16-15-8-6-5-7-14(15)9-10-20-16/h5-10,12-13,17H,11,19H2,1-4H3

InChI Key

JELMZQWRRFRPBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C(C)C)N

Origin of Product

United States

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